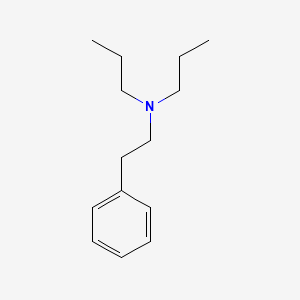
N,N-Dipropylphenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dipropylphenethylamine: is an organic compound with the chemical formula C14H23N . It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound is characterized by the presence of a phenethylamine backbone substituted with two propyl groups on the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropylphenethylamine typically involves the alkylation of phenethylamine with propyl halides. One common method is the reaction of phenethylamine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the continuous preparation method is often employed. This involves the use of a fixed bed reactor where phenethylamine and propyl halides are continuously fed into the reactor along with a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions: N,N-Dipropylphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Propylphenethylamine or phenethylamine.
Substitution: Halogenated or nitro-substituted phenethylamines.
科学的研究の応用
N,N-Dipropylphenethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of phenethylamines with biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of N,N-Dipropylphenethylamine involves its interaction with neurotransmitter systems in the brain. It is structurally related to endogenous neurotransmitters such as dopamine, noradrenaline, and adrenaline. This compound acts as a psychostimulant by enhancing the release of these neurotransmitters and inhibiting their reuptake, leading to increased synaptic concentrations and prolonged neurotransmitter activity .
類似化合物との比較
N,N-Diisopropylethylamine: Used as a non-nucleophilic base in organic synthesis.
N,N-Dimethylphenethylamine: Acts as a flavoring agent and has stimulant properties.
Phenylpropylaminopentane: Known for its psychostimulant effects and structural similarity to amphetamines.
Uniqueness: N,N-Dipropylphenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual propyl groups on the nitrogen atom differentiate it from other phenethylamines, influencing its reactivity and interaction with biological targets.
特性
CAS番号 |
23916-02-1 |
|---|---|
分子式 |
C14H23N |
分子量 |
205.34 g/mol |
IUPAC名 |
N-(2-phenylethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-11-15(12-4-2)13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChIキー |
XKVJUEJDVGYAGS-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


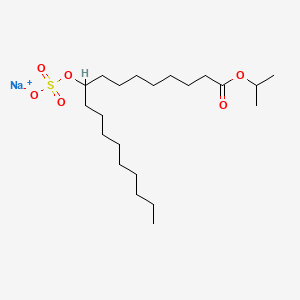
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
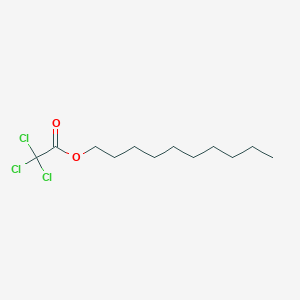
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
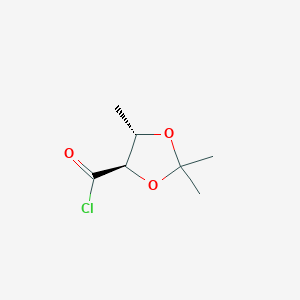
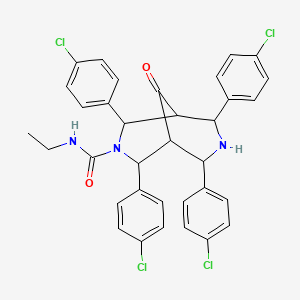
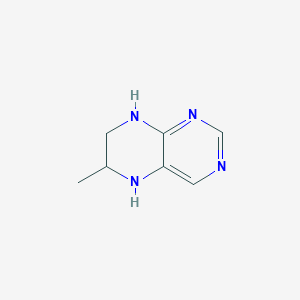

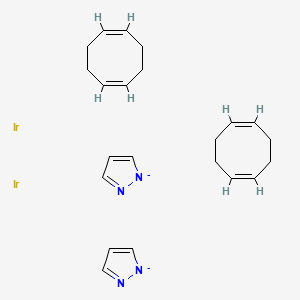
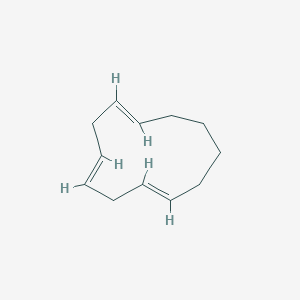
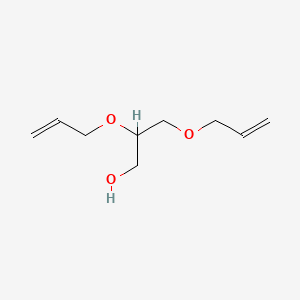
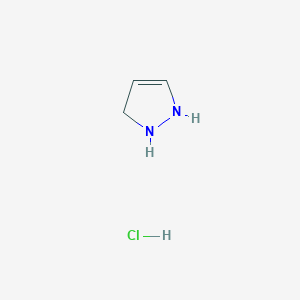
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)
